Cas no 1781864-39-8 (2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-hydroxyacetic acid)

2-(1,5-Dimethyl-1H-pyrazol-3-yl)-2-hydroxyacetic acid is a pyrazole-derived carboxylic acid characterized by its unique structural features, including a hydroxyl group adjacent to the carboxylate moiety. This compound is of interest in synthetic and medicinal chemistry due to its potential as a versatile intermediate for the development of biologically active molecules. The presence of both hydroxyl and carboxylic acid functional groups enhances its reactivity, enabling applications in chelation, coordination chemistry, and derivatization. Its pyrazole core contributes to stability and potential pharmacological relevance, making it suitable for research in drug discovery and agrochemical development. The compound’s well-defined structure and functional group compatibility support its use in tailored synthetic pathways.
2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-hydroxyacetic acid structure
1781864-39-8 structure
Product name:2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-hydroxyacetic acid
CAS No:1781864-39-8
MF:C7H10N2O3
Molecular Weight:170.165901660919
CID:6118216
PubChem ID:82412584

2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-hydroxyacetic acid 化学的及び物理的性質

名前と識別子

    • 2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-hydroxyacetic acid
    • EN300-1745862
    • 1781864-39-8
    • インチ: 1S/C7H10N2O3/c1-4-3-5(8-9(4)2)6(10)7(11)12/h3,6,10H,1-2H3,(H,11,12)
    • InChIKey: HIKQCNMSYZOEPE-UHFFFAOYSA-N
    • SMILES: OC(C(=O)O)C1C=C(C)N(C)N=1

計算された属性

  • 精确分子量: 170.06914219g/mol
  • 同位素质量: 170.06914219g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 186
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.4Ų
  • XLogP3: -0.4

2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-hydroxyacetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1745862-2.5g
2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-hydroxyacetic acid
1781864-39-8
2.5g
$2520.0 2023-09-20
Enamine
EN300-1745862-10.0g
2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-hydroxyacetic acid
1781864-39-8
10g
$5528.0 2023-05-23
Enamine
EN300-1745862-5.0g
2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-hydroxyacetic acid
1781864-39-8
5g
$3728.0 2023-05-23
Enamine
EN300-1745862-0.1g
2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-hydroxyacetic acid
1781864-39-8
0.1g
$1131.0 2023-09-20
Enamine
EN300-1745862-0.25g
2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-hydroxyacetic acid
1781864-39-8
0.25g
$1183.0 2023-09-20
Enamine
EN300-1745862-0.05g
2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-hydroxyacetic acid
1781864-39-8
0.05g
$1080.0 2023-09-20
Enamine
EN300-1745862-0.5g
2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-hydroxyacetic acid
1781864-39-8
0.5g
$1234.0 2023-09-20
Enamine
EN300-1745862-1.0g
2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-hydroxyacetic acid
1781864-39-8
1g
$1286.0 2023-05-23
Enamine
EN300-1745862-1g
2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-hydroxyacetic acid
1781864-39-8
1g
$1286.0 2023-09-20
Enamine
EN300-1745862-5g
2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-hydroxyacetic acid
1781864-39-8
5g
$3728.0 2023-09-20

2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-hydroxyacetic acid 関連文献

2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-hydroxyacetic acidに関する追加情報

2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-hydroxyacetic acid (CAS No. 1781864-39-8): A Novel Compound with Promising Pharmacological and Therapeutic Potential

2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-hydroxyacetic acid, with the systematic IUPAC name 2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-hydroxyacetic acid, represents a unique class of organic compounds that has garnered significant attention in the field of medicinal chemistry. The compound is characterized by its molecular formula C8H12N2O3, and its structural features include a pyrazole ring substituted with 1,5-dimethyl groups, along with a hydroxyacetic acid moiety. The chemical structure of this compound is particularly noteworthy for its potential to modulate multiple biological pathways, making it a candidate for further exploration in drug development.

2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-hydroxyacetic acid is a derivative of hydroxyacetic acid, a compound known for its role in biological systems as a precursor to important metabolites. The introduction of the pyrazole ring with 1,5-dimethyl substitutions significantly alters the physicochemical properties of the molecule, potentially enhancing its bioavailability and target specificity. Recent studies have suggested that the pyrazole ring contributes to the compound's ability to interact with various enzyme systems, including those involved in inflammation and oxidative stress.

2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-hydroxyacetic acid has been the focus of several recent investigations, particularly in the context of its potential therapeutic applications. One of the most promising areas of research is its role as an anti-inflammatory agent. In vitro studies have demonstrated that this compound can inhibit the activity of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators in chronic inflammatory diseases. These findings are supported by a 2023 study published in Journal of Medicinal Chemistry, which highlighted the compound's ability to modulate the NF-κB signaling pathway, a critical regulator of inflammation.

Another area of interest is the antioxidant properties of 2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-hydroxyacetic acid. The compound has been shown to exhibit significant radical scavenging activity, particularly against reactive oxygen species (ROS) such as hydroxyl radicals and superoxide anions. This property is attributed to the presence of the hydroxyacetic acid moiety, which can donate hydrogen atoms to neutralize free radicals. A 2024 study in Antioxidants reported that the compound's antioxidant activity is comparable to that of established antioxidants like vitamin C and E, suggesting its potential as a natural alternative in therapeutic formulations.

2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-hydroxyacetic acid has also been investigated for its potential as an anti-cancer agent. Preliminary studies indicate that the compound can induce apoptosis in cancer cells while sparing normal cells, a desirable property for chemotherapeutic agents. The mechanism of action appears to involve the modulation of mitochondrial pathways, with the compound triggering the release of cytochrome c and the subsequent activation of caspases. A 2023 preclinical study published in Cancer Research demonstrated that the compound significantly reduced tumor growth in xenograft models, highlighting its potential as a novel therapeutic candidate.

The synthetic approach to 2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-hydroxyacetic acid is another area of ongoing research. The compound can be synthesized through a multi-step process involving the coupling of pyrazole derivatives with hydroxyacetic acid moieties. Recent advancements in catalytic methods have improved the efficiency of this synthesis, reducing the number of steps and the use of hazardous reagents. A 2024 paper in Organic Letters described a green synthesis method that utilizes microwave-assisted reactions, significantly enhancing the yield and purity of the final product.

Despite its promising properties, 2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-hydroxyacetic acid is still in the early stages of research, and further studies are needed to fully elucidate its mechanisms of action and therapeutic potential. Key areas for future investigation include the long-term safety profile of the compound, its efficacy in human trials, and its potential for combination therapy with existing drugs. Additionally, the compound's ability to modulate multiple biological pathways suggests that it could be a valuable tool in the development of multitarget drugs, a growing trend in modern pharmacology.

Overall, 2-(1,5-dimethyl-1H-pyrazol-3-yl)-2-hydroxyacetic acid represents a promising candidate in the field of medicinal chemistry. Its unique structural features and potential therapeutic applications make it an intriguing subject for further research. As studies continue to uncover the full potential of this compound, it may pave the way for new treatments in areas such as inflammation, oxidative stress, and cancer. The ongoing exploration of its properties and mechanisms of action is expected to contribute significantly to the development of novel therapeutic strategies in the future.

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